molecular formula C8H8N2 B1267100 2-Amino-6-methylbenzonitrile CAS No. 56043-01-7

2-Amino-6-methylbenzonitrile

Cat. No. B1267100
CAS RN: 56043-01-7
M. Wt: 132.16 g/mol
InChI Key: PKOMYWHVCYHAHW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-aminobenzonitriles, including derivatives like 2-Amino-6-methylbenzonitrile, can be achieved through various methods. One notable synthesis approach involves the nitrosation reaction and sequential iron(III)-catalyzed C-C bond cleavage of 2-arylindoles, leading to a variety of 2-aminobenzonitriles in good to excellent yields. This method is characterized by the use of a cost-effective iron(III) catalyst and the ability for gram-scale preparations (Chen et al., 2018). Additionally, the palladium-catalyzed norbornene-mediated tandem ortho-C-H-amination/ipso-C-I-cyanation of iodoarenes presents an efficient strategy for synthesizing functionalized 2-aminobenzonitriles, highlighting the potential for substituting cyano and amino functionalities in one step (Majhi & Ranu, 2016).

Molecular Structure Analysis

The molecular structure of 2-Amino-6-methylbenzonitrile and its analogs has been extensively studied through techniques such as X-ray diffraction, NMR, and theoretical calculations. These studies reveal variations in molecular conformation and the impact of different substituents on the molecular packing mode. The structure in the solid state of amino analogs of benzonitriles shows diverse conformations based on the central linker and the positioning of nitrogen atoms, which significantly affects the molecular packing mode (Maciejewska et al., 2008).

Chemical Reactions and Properties

2-Amino-6-methylbenzonitrile participates in various chemical reactions, highlighting its reactivity and functionality. For instance, its role in the aminocyanation process, where it contributes to the synchronous incorporation of amino and cyano groups via the cleavage of inert N-CN bonds, is significant for synthesizing bifunctional aminobenzonitriles (Rao & Zeng, 2014). Another example is its involvement in the synthesis of quinazoline-2,4-diones from carbon dioxide, showcasing its utility in carbon dioxide fixation reactions (Patil et al., 2009).

Scientific Research Applications

1. Corrosion Inhibition

2-Aminobenzene-1,3-dicarbonitriles derivatives, related to 2-Amino-6-methylbenzonitrile, have been investigated as corrosion inhibitors for metals. For instance, their application in preventing corrosion in mild steel in acidic environments was studied, showing significant inhibition efficiency, with one derivative exhibiting 97.83% efficiency at 100 mg/L concentration. These inhibitors are mixed type and adhere to the metal surface following Langmuir adsorption isotherm. Their properties were supported by quantum chemical calculations (Verma, Quraishi, & Singh, 2015). Similarly, the efficacy of these derivatives as corrosion inhibitors for aluminum in alkaline environments was also explored (Verma et al., 2015).

2. Synthesis of Complex Molecules

2-Amino-6-methylbenzonitrile is utilized in the synthesis of complex organic structures. A study described a base-mediated cascade dual-annulation and formylation of 2-alkenyl/alkynylbenzonitriles with 2-methylbenzonitriles for constructing various classes of amino and amido substituted benzo[c]phenanthridines, which have potential pharmaceutical applications (Verma, Verma, & Kumar, 2023).

3. Biological Applications

2-Aminobenzonitrile, closely related to 2-Amino-6-methylbenzonitrile, is a starting material for synthesizing biologically active compounds. A study focused on synthesizing and characterizing a Cr(III) complex with 2-aminobenzonitrile, revealing its moderate antimicrobial and antioxidant activities, and strong DNA binding properties (Govindharaju et al., 2019).

4. Photophysical Studies

The molecule has been involved in studies related to fluorescence and intramolecular charge transfer. For instance, the fluorescence quenching of 2-methyl-4-dimethylaminobenzonitrile was analyzed, providing insights into reaction kinetics in the picosecond region (Rotkiewicz, Grabowski, & Jasny, 1975).

5. Quantum Chemical Analysis

A theoretical study explored the adsorption behavior and inhibition mechanism of 2-aminobenzonitrile derivatives on steel surfaces. This study employed quantum chemical calculations and molecular dynamics simulations, highlighting the importance of these molecules in understanding corrosion inhibition at a molecular level (Saha & Banerjee, 2015).

Safety And Hazards

2-Amino-6-methylbenzonitrile is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . The safety data sheet recommends wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

properties

IUPAC Name

2-amino-6-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-3-2-4-8(10)7(6)5-9/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOMYWHVCYHAHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10299544
Record name 2-Amino-6-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10299544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-methylbenzonitrile

CAS RN

56043-01-7
Record name 56043-01-7
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Record name 2-Amino-6-methylbenzonitrile
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Record name 2-Amino-6-methylbenzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of using 2-Amino-6-methylbenzonitrile in the synthesis of disperse dyes?

A1: 2-Amino-6-methylbenzonitrile serves as a diazo component in the synthesis of disazo disperse dyes []. In the study by Oyekunle et al., it reacts with a diazotized intermediate derived from 4-amino-2-chloro-6,7-dimethoxyquinazoline and 3-chloroaniline. This reaction introduces a specific chromophore into the dye structure, influencing its color and fastness properties on polyester fabric [].

Q2: How do the properties of the final disazo disperse dye relate to its structure?

A2: The structure of the disazo disperse dye, including the presence of 2-Amino-6-methylbenzonitrile, significantly impacts its final properties [].

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